2-(Cyclopropylamino)-1-phenylethanone
Description
2-(Cyclopropylamino)-1-phenylethanone is a β-ketoamine derivative characterized by a phenyl group at the ethanone position and a cyclopropylamine substituent at the α-carbon. Its InChIKey (CZNFPPQWCGEPGX-UHFFFAOYSA-N) and synonyms (e.g., SCHEMBL3061093, AKOS008149506) are documented in chemical databases .
Properties
IUPAC Name |
2-(cyclopropylamino)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(8-12-10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYDQVGGIRXHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171485 | |
| Record name | LY 54761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18381-60-7 | |
| Record name | LY 54761 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 54761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 54761 involves the reaction of cyclopropylamine with 1-phenylethanone under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods to achieve high purity levels.
Industrial Production Methods
Industrial production of LY 54761 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to ensure consistent quality and yield. The compound is produced as a solid powder with a purity greater than 98%.
Chemical Reactions Analysis
Types of Reactions
LY 54761 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert LY 54761 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of LY 54761 .
Scientific Research Applications
LY 54761 is extensively used in scientific research, particularly in the following fields:
Chemistry: The compound is used as a model inhibitor in various chemical studies.
Biology: It helps in understanding the role of tyrosine kinases in cellular processes.
Medicine: LY 54761 is employed in cancer research to study its effects on tumor cells and signal transduction pathways.
Industry: The compound is used in the development of new therapeutic agents and in drug discovery.
Mechanism of Action
LY 54761 exerts its effects by specifically targeting tyrosine kinases. These enzymes play a crucial role in the signal transduction pathways that regulate cell proliferation and survival. By inhibiting these kinases, LY 54761 disrupts the signaling pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-(Cyclopropylamino)-1-phenylethanone with structurally related compounds, emphasizing substituent variations and their impacts:
Pharmacological Relevance
- Procyazine: A triazine herbicide containing a cyclopropylamino group, demonstrating the agrochemical utility of cyclopropylamine derivatives .
- 2-Chloro-1-phenylethanone: A precursor to antihistamines like doxylamine, underscoring the medicinal value of α-substituted phenylethanones .
Biological Activity
2-(Cyclopropylamino)-1-phenylethanone, also known as LY 54761, is a compound that has garnered attention in pharmaceutical research due to its significant biological activity as a tyrosine kinase inhibitor . This article explores its synthesis, biological activity, and potential applications in cancer therapy and other medical fields.
Chemical Structure and Synthesis
The molecular formula of this compound is CHN. The synthesis typically involves the reaction of cyclopropylamine with 1-phenylethanone under controlled conditions, often utilizing catalysts to optimize yield and purity. The purification process usually includes crystallization techniques to isolate the final product.
This compound functions primarily by inhibiting tyrosine kinases, which are critical in various signaling pathways associated with cell proliferation and survival, particularly in cancer cells. By blocking these pathways, the compound can induce apoptosis in malignant cells and reduce tumor cell proliferation.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits the proliferation of specific cancer cell lines. For instance, studies have shown that it significantly reduces the growth of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .
Structure-Activity Relationship (SAR)
The unique electronic properties and rigid conformation of this compound contribute to its biological efficacy. Its structure allows for enhanced binding to target enzymes, which is crucial for its inhibitory activity against tyrosine kinases .
Applications in Cancer Therapy
The primary application of this compound lies in its potential as a targeted therapy for cancer. By selectively inhibiting specific tyrosine kinases involved in tumor growth, it offers a promising avenue for developing effective cancer treatments with reduced side effects compared to traditional chemotherapies .
Potential in Other Medical Research Areas
Beyond oncology, this compound may have implications in neurodegenerative diseases and metabolic disorders due to its biological activity. The selectivity of this compound suggests it could be beneficial in minimizing off-target effects in various therapeutic contexts.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in experimental settings:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of U937 cell proliferation with no cytotoxicity observed on normal cells. |
| Study B | Showed effective blocking of specific signaling pathways related to cancer cell survival. |
| Study C | Investigated binding affinity towards various tyrosine kinases, confirming high selectivity for targeted inhibition. |
These findings underline the compound's potential as a lead candidate for further development in targeted therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
